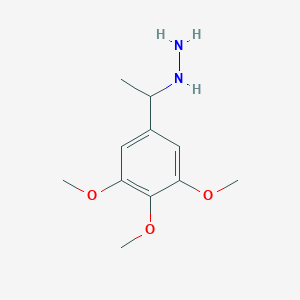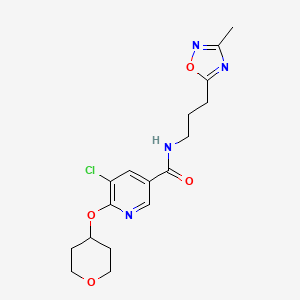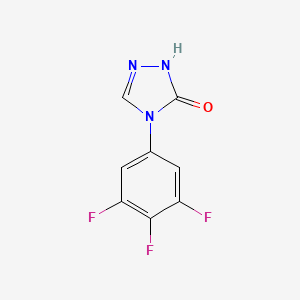![molecular formula C23H21N3O4S2 B2392025 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 361469-40-1](/img/structure/B2392025.png)
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide, also known as BMB-4, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. BMB-4 has been shown to inhibit the activity of several kinases, including Aurora A and B, which play key roles in cell division and are often overexpressed in cancer cells.
作用機序
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide inhibits the activity of Aurora A and B kinases, which play key roles in cell division. Aurora A kinase is involved in centrosome maturation and spindle assembly, while Aurora B kinase is involved in chromosome segregation and cytokinesis. Inhibition of these kinases leads to defects in cell division and ultimately to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of several cancer cell lines in vitro and in vivo, including breast, lung, and prostate cancer. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of tumors in xenograft models, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One advantage of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide is its specificity for Aurora A and B kinases, which makes it a promising candidate for cancer therapy. However, one limitation of this compound is its solubility, which can make it difficult to use in certain experiments. In addition, this compound may have off-target effects on other kinases, which could limit its usefulness in certain contexts.
将来の方向性
Several future directions for research on N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide are possible. One potential direction is to optimize the synthesis method to improve yield and purity. Another direction is to investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further studies are needed to investigate the potential of this compound in other cancer types and to address its limitations, such as solubility and off-target effects.
合成法
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide involves several steps, starting with the reaction of 2-aminobenzothiazole with ethyl bromoacetate to form 6-ethoxy-2-(2-oxoethyl)benzothiazole. This intermediate is then reacted with 4-methylsulfonylphenylamine to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, and several modifications have been made to the original method to make it more efficient.
科学的研究の応用
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide has been extensively studied for its potential applications in cancer treatment. Several studies have shown that this compound inhibits the activity of Aurora A and B kinases, which play key roles in cell division and are often overexpressed in cancer cells. Inhibition of these kinases leads to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy. This compound has also been shown to inhibit the growth of several cancer cell lines in vitro and in vivo, including breast, lung, and prostate cancer.
特性
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-3-30-16-10-13-20-21(14-16)31-23(24-20)25-22(27)18-6-4-5-7-19(18)26-32(28,29)17-11-8-15(2)9-12-17/h4-14,26H,3H2,1-2H3,(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFXSXUCXQPXTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2391942.png)


![1-[(4-chlorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2391945.png)

![(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine](/img/structure/B2391948.png)
![3,4,5-trimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2391950.png)
![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2391953.png)
![1-[(2-chlorophenyl)methyl]-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2391956.png)


![N-(3-chlorophenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2391960.png)
![2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide](/img/structure/B2391962.png)
